(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid
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Overview
Description
(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid is a compound that has garnered significant interest in the fields of chemistry and pharmaceuticals due to its unique structural features and potential applications. The presence of a trifluoromethyl group and an oxane ring in its structure imparts distinct chemical properties that make it valuable for various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts, such as metal-based methods that transfer CF2H to C(sp2) sites . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid has a wide range of scientific research applications, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of (2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biochemical effects, such as inhibition or activation of specific pathways, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- (2S,6R)-6-(Difluoromethyl)oxane-2-carboxylic acid
- (2S,6R)-6-(Trifluoromethoxy)oxane-2-carboxylic acid
- (2S,6R)-6-(Trifluoromethyl)oxane-2-sulfonic acid
Uniqueness
(2S,6R)-6-(Trifluoromethyl)oxane-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in the design of pharmaceuticals and other applications where enhanced stability and bioavailability are desired .
Properties
IUPAC Name |
(2S,6R)-6-(trifluoromethyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O3/c8-7(9,10)5-3-1-2-4(13-5)6(11)12/h4-5H,1-3H2,(H,11,12)/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHAKZJVFNMJQF-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H](C1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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